molecular formula C12H8N2OS B14406414 4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine CAS No. 85903-30-6

4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine

Cat. No.: B14406414
CAS No.: 85903-30-6
M. Wt: 228.27 g/mol
InChI Key: KOKNPMOMIDMEPR-UHFFFAOYSA-N
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Description

4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine is a heterocyclic compound that incorporates a thiophene ring, an oxazole ring, and a pyridine ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine typically involves the formation of the oxazole ring followed by its attachment to the thiophene and pyridine rings. One common method involves the cyclization of a thiophene derivative with a nitrile oxide to form the oxazole ring . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the oxazole ring yields amines .

Scientific Research Applications

4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine involves its interaction with various molecular targets. For example, it may inhibit specific enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

85903-30-6

Molecular Formula

C12H8N2OS

Molecular Weight

228.27 g/mol

IUPAC Name

3-pyridin-4-yl-5-thiophen-2-yl-1,2-oxazole

InChI

InChI=1S/C12H8N2OS/c1-2-12(16-7-1)11-8-10(14-15-11)9-3-5-13-6-4-9/h1-8H

InChI Key

KOKNPMOMIDMEPR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)C3=CC=NC=C3

Origin of Product

United States

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